
2-Hydroxy-5-methyl-1,4-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methyl-1,4-anthracenedione is an organic compound with the molecular formula C15H10O3. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 5-position on the anthracenedione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-1,4-anthracenedione typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic precursor using phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms an intermediate benzoylbenzoic acid.
Cyclization: The intermediate undergoes cyclization to form the anthraquinone core.
Hydroxylation and Methylation: The final steps involve the introduction of hydroxyl and methyl groups at the desired positions. This can be achieved through selective hydroxylation using reagents like hydrogen peroxide (H2O2) and methylation using methyl iodide (CH3I) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Large-scale Friedel-Crafts Acylation: Using industrial reactors to handle large volumes of reactants and catalysts.
Efficient Cyclization: Employing continuous flow reactors to enhance the cyclization process.
Selective Functionalization: Utilizing advanced techniques for selective hydroxylation and methylation to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-methyl-1,4-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracenedione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methyl-1,4-anthracenedione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-methyl-1,4-anthracenedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-1-methoxy anthraquinone
- 1,4-Anthracenedione, 2-hydroxy-5-methyl-
- 1,2-Dimethoxyanthraquinone
- Morindone-5-methylether
Uniqueness
2-Hydroxy-5-methyl-1,4-anthracenedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H10O3 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
4-hydroxy-5-methylanthracene-1,2-dione |
InChI |
InChI=1S/C15H10O3/c1-8-3-2-4-9-5-12-11(6-10(8)9)13(16)7-14(17)15(12)18/h2-7,16H,1H3 |
Clave InChI |
DIHTVXDSPLBNMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C3C(=CC2=CC=C1)C(=O)C(=O)C=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



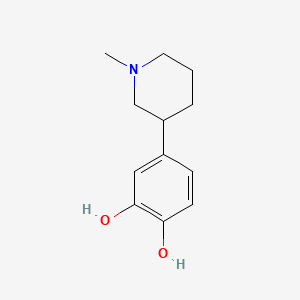
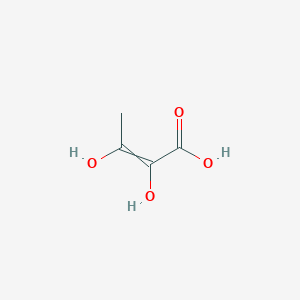
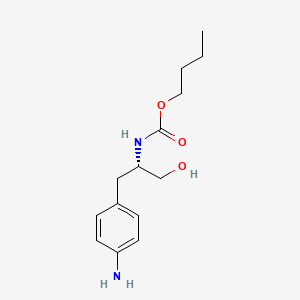
![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)


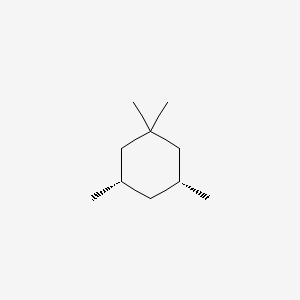
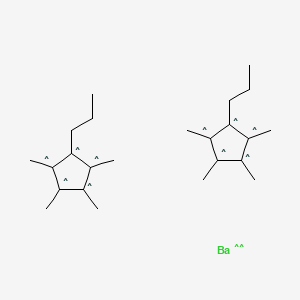

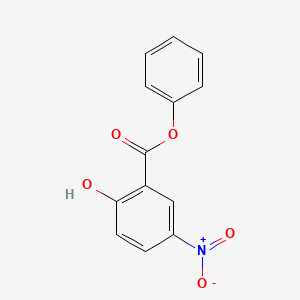
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)


